

Comparative Fragmentation Rates of OND Thiol Adducts

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Compound Focus: 7-OXANORBORNADIENE

CAS No.: 6569-83-1

Cat. No.: S608411

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The table below summarizes quantitative half-life data for various OND-thiol adducts, demonstrating how structural modifications influence fragmentation rates [1]. The half-life measures the stability of the adduct, representing the time required for half of the material to decompose via the retro-Diels-Alder reaction.

OND Adduct Code	R1 Substituent (Bridgehead)	R2 Substituent (Ester)	Half-life (Days, at RT)
2a	H	CO ₂ Me	0.48 ± 0.03
2b	Me	CO ₂ Me	2.3 ± 0.1
2c	CH ₂ NHDansyl	CO ₂ Me	23.3 ± 0.8
2d	CH ₂ N(Me)Dansyl	CO ₂ Me	4.7 ± 0.4
2f	CH ₂ NHAc	CO ₂ Me	18.8 ± 0.5
2g	CH ₂ NHAc	CO ₂ Et	17.8 ± 0.7
2h	CH ₂ NHAc	CO ₂ ^t Bu	11.3 ± 1.2
2i	CH ₂ NHAc	CO ₂ CH ₂ C≡CH	5.6 ± 0.1

OND Adduct Code	R1 Substituent (Bridgehead)	R2 Substituent (Ester)	Half-life (Days, at RT)
2q	CH ₂ OH	CO ₂ Me	7.2 ± 0.5
2r	CH ₂ NHDansyl	CF ₃ , CO ₂ Et	241 ± 12
2s	CH ₂ NHDansyl	CF ₃ , CF ₃	192 ± 10

Key trends from the data illustrate how chemists can tune OND adduct stability [1]:

- **Bridgehead Substitution:** Adding a methyl group (2b vs. 2a) increases half-life approximately **5-fold**. Incorporating furfurylamine-derived substituents (e.g., 2c, 2f) enhances stability significantly more.
- **Ester Group Bulk:** For the same bridgehead group (CH₂NHAc), stability generally decreases as the ester group becomes bulkier (2f > 2g > 2h > 2i).
- **Electron-Withdrawing Power:** Strongly electron-withdrawing groups like trifluoromethyl (2r, 2s) dramatically increase stability, with half-lives extending to over **200 days**.

Experimental Protocol for Fragmentation Studies

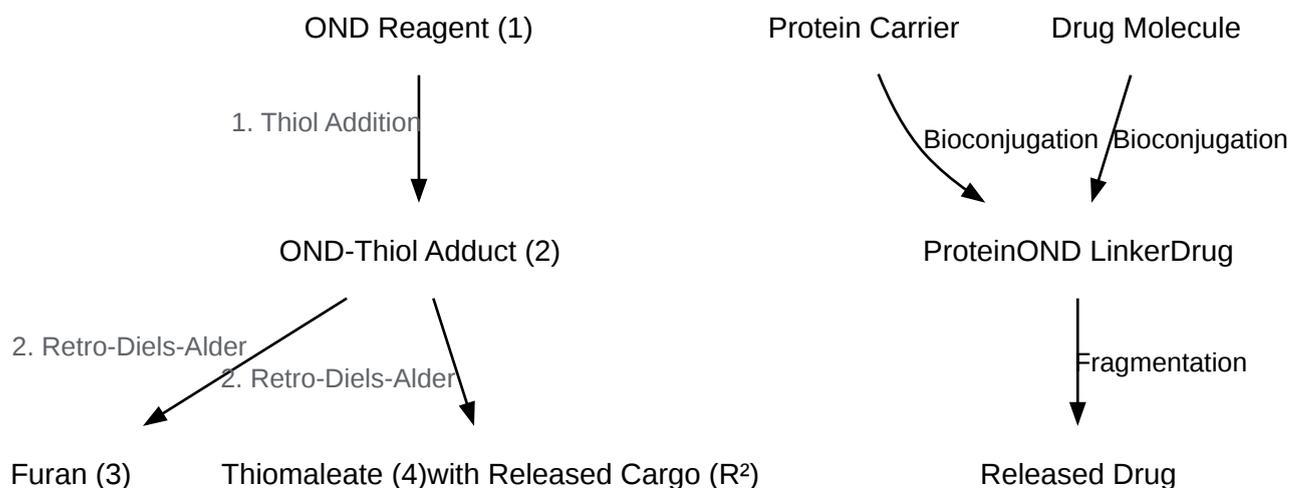
The quantitative data in the table above was generated using a standard experimental protocol [1]:

- **Adduct Synthesis:** OND reagents are synthesized in a single step from furans and dialkyl acetylenedicarboxylates. Thiol adducts are formed by reacting the OND with β-mercaptoethanol (BME) in acetonitrile, using a catalytic amount of a tertiary amine base. The reaction typically proceeds to near-quantitative yield, producing the 3-*exo-syn* adduct as the sole regioisomer.
- **Stability Measurement:** The decomposition of the purified OND-thiol adduct is monitored over time at room temperature.
- **Analysis Method:** The reaction is followed by ¹H NMR in CDCl₃. The study confirmed that the decomposition follows concentration-independent, first-order kinetics, and the reaction is irreversible under the conditions tested. The half-life is then calculated from this kinetic data.

OND Thiol Adduct Fragmentation Pathway

The fragmentation of OND-thiol adducts is triggered by the initial conjugate addition of a thiol and proceeds through a predictable retro-Diels-Alder (rDA) mechanism. The following diagram illustrates this pathway

and its application in drug release.



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The core mechanism involves two key steps [1]:

- **Conjugate Addition:** A cellular thiol (RSH) undergoes a Michael addition to the OND reagent, forming the OND-thiol adduct.
- **Retro-Diels-Alder (rDA) Fragmentation:** This adduct then undergoes an rDA reaction, fragmenting into a furan molecule and a thiomaleate. It is this fragmentation step that **releases the drug molecule** (represented by R² in the diagram) from the delivery platform.

Future Research and Comparisons

The provided data is excellent for understanding structure-activity relationships within the OND class. For a comprehensive comparison guide, you would typically need equivalent quantitative data on other cleavable linkers.

- **Comparing Different Linker Classes:** A full comparative guide would require searching for half-life or kinetic data on other common cleavable linkers used in drug delivery, such as **maleimide-thiol adducts**, **disulfide bonds**, or acid-labile linkers like **hydrazones**, under similar experimental conditions [1].
- **Emerging Alternatives:** Recent literature explores new reagents for bioconjugation. For instance, **N-alkylpyridinium reagents** have been reported for chemoselective dual functionalization of proteins

via a 1,6-addition of thiols [2]. However, their fragmentation profiles and direct comparability to ONDs for drug release are not yet established.

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References

1. Degradable Conjugates from Oxanorbornadiene Reagents [pmc.ncbi.nlm.nih.gov]
2. Chemoselective dual functionalization of proteins via 1,6- ... [nature.com]

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